2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with the molecular formula C16H17F3N4O3S and a molecular weight of 402.39 g/mol. This compound is characterized by its diverse functional groups, including hydroxymethyl, trifluoromethyl, and imidazole moieties, which contribute to its unique chemical properties and potential biological activities. It is primarily utilized in research settings for its potential applications in pharmacology and medicinal chemistry .
This compound falls under several classifications:
The synthesis of 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple synthetic steps that incorporate various reagents and conditions. While specific details of the synthetic route may vary, the general approach includes:
Each step requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product .
The molecular structure of 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can be depicted using various structural representations:
These representations indicate the connectivity of atoms within the molecule and highlight functional groups that are critical for its chemical behavior .
Property | Value |
---|---|
Molecular Formula | C16H17F3N4O3S |
Molecular Weight | 402.39 g/mol |
InChI Key | ZOTWCBQGHCDGSM-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)CO |
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for further studies or applications in drug development .
The mechanism of action for 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. The imidazole ring is known to interact with various biological systems, potentially acting as an inhibitor or modulator due to its ability to mimic natural substrates or ligands.
Data from pharmacological studies would be required to confirm these mechanisms and elucidate specific pathways involved in its action .
The physical and chemical properties of 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide include:
Relevant data on these properties can be critical for handling and application in laboratory settings .
This compound has several scientific uses:
The ongoing research into its pharmacological effects could lead to significant advancements in medicinal chemistry and therapeutic applications .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: